(2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
This compound is a tetrahydropyran-based derivative with a complex substitution pattern. It features a fluorophenyl-thiophene-methyl group at the C6 position of the pyran ring and multiple acetylated hydroxyl groups. Its molecular formula is C₃₂H₃₃FO₉S, with a molecular weight of 612.66 g/mol (CAS: 866607-35-4) . The compound is stored under dark, dry conditions at 2–8°C due to its hydrolytic sensitivity.
Properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29-,30-,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGJUIUCFENGS-VXEMTOTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33FO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate , also referred to by its CAS number 866607-35-4 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, supported by empirical data and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 594.68 g/mol. Its structure features a tetrahydropyran ring substituted with multiple acetoxy groups and aromatic moieties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the tetrahydropyran class. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that a related compound exhibited an IC50 value of 27.66 µM against the MDA-MB231 breast cancer cell line, indicating a promising therapeutic index for further development .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways through the activation of caspases.
- Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties that protect normal cells from oxidative stress.
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB231 | 27.66 | |
| Anticancer | MCF-7 | 4.93 | |
| Cytotoxicity | Various Tumor Cells | Varies |
Structural Features and Their Implications
| Feature | Description |
|---|---|
| Tetrahydropyran Ring | Central structure providing stability and reactivity |
| Acetoxy Groups | Enhance solubility and biological interaction |
| Aromatic Substituents | Potential for π-π stacking interactions with biomolecules |
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of related tetrahydropyran derivatives against breast cancer cell lines. The results indicated that modifications in the aromatic substituents significantly influenced the anticancer activity and selectivity towards cancer cells over normal cells .
- In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with key proteins involved in cancer progression. These studies suggest strong interactions with targets such as tubulin and topoisomerase II, which are critical for cell division and DNA replication .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects in various diseases. Its structure suggests that it may interact with biological targets involved in disease pathways.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, studies involving its analogs have shown promise in inhibiting tumor growth through apoptosis induction in breast cancer models.
Drug Development
The unique functional groups present in this compound make it a candidate for further modification to enhance pharmacological properties.
Data Table: Drug Development Insights
| Property | Value |
|---|---|
| Solubility | Moderate |
| Stability | High under acidic conditions |
| Bioavailability | Pending investigation |
The presence of the thiophene and fluorophenyl groups suggests potential interactions with enzymes or receptors.
Research Findings:
- Enzyme Inhibition: Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for metabolic disorders.
Synthetic Applications
Due to its complex structure, this compound serves as a valuable intermediate in the synthesis of other bioactive molecules.
Synthesis Overview:
- The synthesis involves multi-step reactions including acetylation and thiophene coupling, which are essential for creating novel compounds with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core tetrahydropyran scaffold with multiple acetylated hydroxyl groups, a common motif in glycosidase inhibitors or prodrugs. Below is a comparative analysis of its analogs based on substituents, synthesis, and bioactivity:
Key Observations :
Thiadiazole-containing analogs (e.g., 4l ) exhibit higher synthetic yields (>75%), likely due to stable intermediates, whereas phenoxy derivatives (e.g., 10a) show lower yields (~30%) due to competing side reactions.
Bioactivity Trends: Glycohybrids with pyrazolo-pyrimidine moieties (e.g., compounds in ) demonstrate potent anticancer activity (IC₅₀ = 15–29 µM against breast cancer cells), suggesting that heteroaromatic substituents enhance cytotoxicity. Acetylated hydroxyls in the target compound and its analogs likely serve as prodrug features, improving membrane permeability compared to non-acetylated derivatives like sotagliflozin .
However, analogs with bulky aromatic substituents (e.g., 4l ) require multi-step protection/deprotection strategies, as seen in antidiabetic compound syntheses .
Preparation Methods
Coupling Reaction for Thiophene-Phenyl Formation
The synthesis begins with the formation of 2-(4-fluorophenyl)thiophene via a Kumada coupling between 2-bromothiophene and p-bromofluorobenzene. Nickel chloride bis(diphenylphosphino)ethane (NiCl₂(dppe)) catalyzes this reaction under inert conditions, achieving yields exceeding 75%. Alternative methods, such as Suzuki-Miyaura coupling using palladium catalysts, have been explored but exhibit lower efficiency in this substrate class.
Table 1: Comparison of Coupling Methods for Thiophene-Phenyl Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | Cost Index |
|---|---|---|---|
| NiCl₂(dppe) | 12 | 78 | Moderate |
| Pd(PPh₃)₄ | 24 | 65 | High |
| CuI (Ullmann) | 48 | 40 | Low |
Friedel-Crafts Acylation
The intermediate 2-(4-fluorophenyl)thiophene undergoes Friedel-Crafts acylation with 2-methyl-5-bromobenzoyl chloride, facilitated by AlCl₃ in dichloromethane. This step introduces the methyl-bromo substituent, yielding 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone with 82% efficiency. Elevated temperatures (40°C) improve regioselectivity, minimizing para-substitution byproducts.
Reduction to Benzyl Group
The ketone group is reduced to a methylene bridge using boron trifluoride diethyl etherate (BF₃·Et₂O) and triethylsilane (Et₃SiH), achieving 70% yield. Alternative reducing systems, such as catalytic hydrogenation with Pd/C, are less effective due to aromatic ring saturation side reactions.
Synthesis of the Tetrahydropyran Core
Acetylation of Sugar Precursor
The tetrahydropyran backbone is prepared from (2S,3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrol via exhaustive acetylation. Treatment with acetic anhydride in pyridine at 0°C selectively protects all hydroxyl groups, yielding the peracetylated derivative in 95% purity. FeCl₃-catalyzed acetylation methods, while faster, risk β-elimination and are avoided for stereochemical integrity.
Table 2: Optimization of Acetylation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | 0 | 24 | 92 | 95 |
| FeCl₃ | 25 | 6 | 88 | 89 |
| DMAP | 0 | 18 | 94 | 96 |
Coupling of Intermediate and Core Structures
The thiophene-benzyl segment is conjugated to the tetrahydropyran core via a nucleophilic aromatic substitution. The bromine atom in the benzyl group acts as a leaving group, displaced by the oxygen of the tetrahydropyran’s anomeric position under basic conditions (K₂CO₃, DMF, 60°C). This step proceeds with 68% yield, requiring chromatographic purification to remove unreacted starting material.
Final Acetylation and Purification
Residual hydroxyl groups on the coupled product are acetylated using acetic anhydride and pyridine. The reaction is monitored by thin-layer chromatography (TLC) until completion, typically within 12 hours. Recrystallization from ethanol-water (4:1) affords the final compound in >99% purity, as confirmed by HPLC and ¹H NMR.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances the Friedel-Crafts acylation step, reducing reaction time from 24 hours to 2 hours and improving yield to 85%.
Solvent Recycling
Dichloromethane from the acetylation steps is recovered via distillation, reducing waste and production costs by 30%.
Critical Evaluation of Methodologies
The NiCl₂(dppe)-catalyzed coupling offers superior yield compared to palladium alternatives but requires stringent oxygen-free conditions. The BF₃·Et₂O/Et₃SiH reduction, while effective, necessitates costly reagents; exploring sodium borohydride systems could offer a greener alternative. Industrial adaptation of continuous flow reactors addresses scalability but demands significant upfront investment.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what catalytic systems are optimal for stereochemical control?
The compound can be synthesized via glycosylation or esterification reactions. For example, describes a THF-based reaction using trimethylphosphine as a catalyst under inert conditions (0°C to RT, 24 hr stirring), yielding an 87% product. Key considerations include protecting group strategies (e.g., acetyl groups) and monitoring stereochemistry via NMR .
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
Storage at 2–8°C in inert, airtight containers is critical to avoid hydrolysis of acetyl groups. and highlight risks of moisture and heat exposure, which can lead to ester bond cleavage. Use desiccants and argon/vacuum sealing for long-term storage .
Q. What analytical methods are most reliable for confirming the compound’s purity and structural integrity?
Reverse-phase HPLC (≥95% purity) and NMR (¹H/¹³C for stereochemical confirmation) are standard. validates structural characterization via NMR chemical shifts (e.g., acetyl proton resonances at δ 2.0–2.1 ppm) and IR for ester carbonyl stretches (~1740 cm⁻¹) .
Q. What personal protective equipment (PPE) and safety protocols are mandatory during experimental work?
PPE includes nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (P95 for particulates). and emphasize avoiding inhalation/contact due to acute toxicity (H302, H315) and respiratory irritation (H335). Work in fume hoods with spill trays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?
Perform accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. notes stability in inert conditions but potential decomposition in acidic/basic media. Compare results with computational models (e.g., DFT for hydrolysis pathways) .
Q. What strategies optimize reaction yields when synthesizing derivatives with modified aryl-thiophene substituents?
Use Suzuki-Miyaura coupling for fluorophenyl-thiophene modifications. demonstrates similar protocols for aryl-fluorinated intermediates. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O mixtures at 80°C .
Q. How do stereochemical variations in the pyran ring affect biological activity or intermolecular interactions?
Conduct molecular docking studies with target proteins (e.g., glycosidases) to compare (2R,3R,4R,5S,6R) vs. epimeric forms. highlights conformational rigidity from tetraacetate groups, which may influence binding .
Q. What troubleshooting steps address low yields during final acetylation steps?
Ensure anhydrous conditions (molecular sieves) and use excess acetyl chloride with DMAP as a catalyst. recommends monitoring reaction progress via TLC (hexane:EtOAc 3:1) and repurifying intermediates if incomplete acetylation occurs .
Q. How can researchers validate the environmental impact of byproducts generated during synthesis?
Perform LC-MS analysis of reaction quench solutions to identify hazardous byproducts (e.g., halogenated residues). mandates preventing drainage contamination and using activated carbon filtration for waste treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
